molecular formula C11H10N4O4 B14007510 Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate CAS No. 85137-66-2

Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate

Cat. No.: B14007510
CAS No.: 85137-66-2
M. Wt: 262.22 g/mol
InChI Key: ACZKJVAWZGGQLD-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate is an organic compound with the molecular formula C11H10N4O4 It is a derivative of diazenyl compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate typically involves the reaction of ethyl cyanoacetate with 4-nitroaniline under diazotization conditions. The reaction is carried out in the presence of a diazotizing agent such as sodium nitrite and an acid like hydrochloric acid. The resulting diazonium salt is then coupled with ethyl cyanoacetate to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Ethyl 2-amino-2-(4-aminophenyl)diazenyl-acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-cyano-2-(4-nitrophenyl)diazenyl-acetic acid.

Scientific Research Applications

Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazenyl group can also participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-2-(2-nitrophenyl)diazenyl-acetate: Similar structure but with the nitro group in a different position.

    Ethyl 2-cyano-2-(4-aminophenyl)diazenyl-acetate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The presence of both cyano and diazenyl groups also provides a versatile platform for further chemical modifications.

Properties

CAS No.

85137-66-2

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-cyano-2-[(4-nitrophenyl)diazenyl]acetate

InChI

InChI=1S/C11H10N4O4/c1-2-19-11(16)10(7-12)14-13-8-3-5-9(6-4-8)15(17)18/h3-6,10H,2H2,1H3

InChI Key

ACZKJVAWZGGQLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)N=NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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